molecular formula C16H15FN4S B15098445 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15098445
M. Wt: 314.4 g/mol
InChI Key: RAQWTQQQIMLXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 3-fluorobenzyl mercaptan with 2-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the triazole ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its activity in certain applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chlorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine
  • 3-[(3-Bromophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine
  • 3-[(3-Iodophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine

Uniqueness

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4S/c1-11-5-2-3-8-14(11)15-19-20-16(21(15)18)22-10-12-6-4-7-13(17)9-12/h2-9H,10,18H2,1H3

InChI Key

RAQWTQQQIMLXCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.